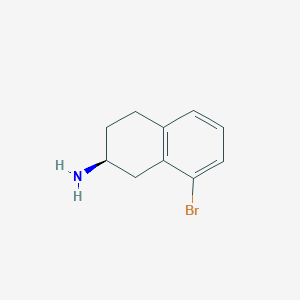

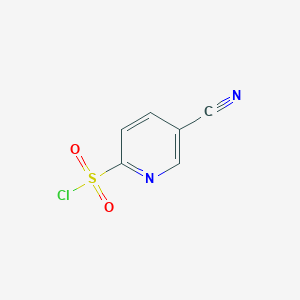

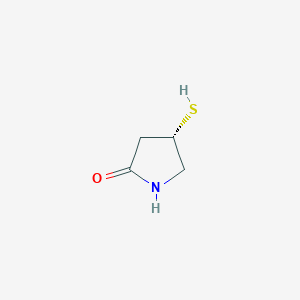

![molecular formula C10H8F6O3S B066993 [3,5-Bis(trifluorométhyl)phényl]méthanesulfonate de méthyle CAS No. 183551-51-1](/img/structure/B66993.png)

[3,5-Bis(trifluorométhyl)phényl]méthanesulfonate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)benzyl methanesulphonate is a versatile chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)benzyl methanesulphonate is used in various scientific research applications:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Pharmaceutical Development: The compound is used in the development of drugs due to its ability to introduce the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of pharmaceutical compounds.

Material Science: It is utilized in the preparation of advanced materials with unique electronic and optical properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .

Mode of Action

It can be inferred from related compounds that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.

Result of Action

Related compounds have been noted for their role in promoting organic transformations , which suggests that they may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate. For instance, it is moisture sensitive and should be stored under dry inert gas . It should also be protected from heat and oxidizing agents . These factors should be taken into consideration when handling and storing the compound.

Méthodes De Préparation

The synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

3,5-Bis(trifluoromethyl)benzyl methanesulphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Hydrolysis: In the presence of water or aqueous base, 3,5-Bis(trifluoromethyl)benzyl methanesulphonate can hydrolyze to form [3,5-Bis(trifluoromethyl)phenyl]methanol and methanesulfonic acid.

Comparaison Avec Des Composés Similaires

3,5-Bis(trifluoromethyl)benzyl methanesulphonate can be compared with other similar compounds such as:

[3,5-Bis(trifluoromethyl)phenyl]methanol: This compound is a precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate and shares similar reactivity.

[3,5-Bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in various organic transformations and shares the trifluoromethylphenyl motif.

[3,5-Bis(trifluoromethyl)aniline]: This compound is used in the synthesis of pharmaceuticals and agrochemicals and also contains the trifluoromethylphenyl group.

These comparisons highlight the unique reactivity and applications of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate in scientific research and industrial applications.

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKYNJFFAWNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593344 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183551-51-1 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

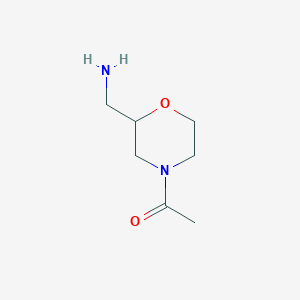

![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)